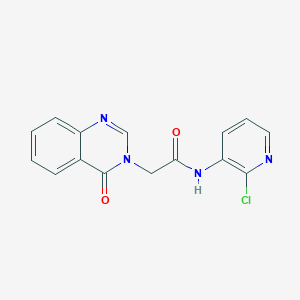
N-(2-chloropyridin-3-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
Overview
Description
“N-(2-chloropyridin-3-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide” is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a pyridine ring substituted with a chlorine atom and a quinazolinone moiety. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-chloropyridin-3-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridine derivative: Starting with a chloropyridine precursor, various functional groups can be introduced through substitution reactions.
Synthesis of the quinazolinone moiety: This can be achieved through cyclization reactions involving anthranilic acid derivatives.
Coupling reactions: The final step often involves coupling the pyridine derivative with the quinazolinone moiety using reagents like acyl chlorides or anhydrides under specific conditions (e.g., elevated temperatures, catalysts).
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and rigorous purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen atoms or the aromatic rings.
Reduction: Reduction reactions could target the carbonyl group in the quinazolinone moiety.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, “N-(2-chloropyridin-3-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide” can be used as a building block for synthesizing more complex molecules.
Biology
Biologically, compounds with similar structures have been investigated for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs.
Medicine
In medicine, derivatives of quinazolinone and pyridine are often explored for their pharmacological properties, including anti-inflammatory and analgesic effects.
Industry
Industrially, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for “N-(2-chloropyridin-3-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide” would depend on its specific biological target. Generally, compounds of this type might inhibit enzymes by binding to their active sites or interfere with DNA replication in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(2-chloropyridin-3-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide: can be compared with other quinazolinone derivatives and pyridine-containing compounds.
Quinazolinone derivatives: Known for their diverse biological activities, including anticancer and antimicrobial properties.
Pyridine derivatives: Widely used in pharmaceuticals for their ability to interact with various biological targets.
Uniqueness
The uniqueness of “this compound” lies in its specific substitution pattern, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-(2-chloropyridin-3-yl)-2-(4-oxoquinazolin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O2/c16-14-12(6-3-7-17-14)19-13(21)8-20-9-18-11-5-2-1-4-10(11)15(20)22/h1-7,9H,8H2,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCGSFGCXKSBPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=C(N=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


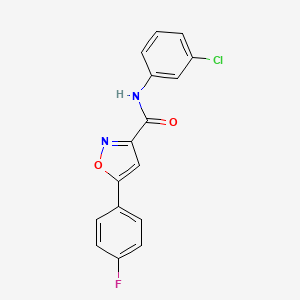
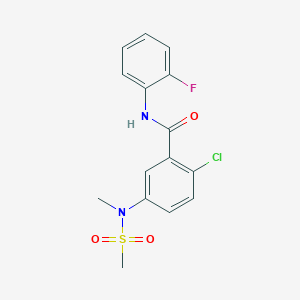
![N-(5-chloro-2-methylphenyl)-N-[1-(1-piperidinylcarbonyl)propyl]methanesulfonamide](/img/structure/B4483242.png)
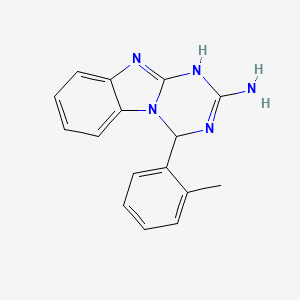
![3-isopropyl-6-(3-isopropyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4483248.png)
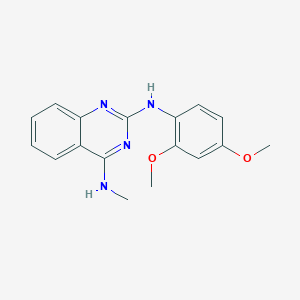
![7-butyl-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4483263.png)
![3-[methyl(methylsulfonyl)amino]-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4483265.png)
![Methyl 3-{[2-(5-propyl-1,2-oxazol-3-YL)pyrrolidine-1-carbonyl]amino}thiophene-2-carboxylate](/img/structure/B4483272.png)
![6-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-N-2-pyridinyl-3-pyridazinamine](/img/structure/B4483276.png)
![2-[3-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B4483280.png)
![3-ethyl-5-{1-[(3-phenyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}isoxazole](/img/structure/B4483282.png)
![Methyl 4-({2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carbonyl}amino)benzoate](/img/structure/B4483292.png)
![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-methyl-3-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4483295.png)
